3-Aminononan-2-ol
Description
3-Aminononan-2-ol (CAS: 119720-60-4) is a chiral amino alcohol with the molecular formula C₉H₂₁NO and a molecular weight of 159.162 g/mol . It exists as a racemic mixture of the threo diastereomer (rac-threo-3-Aminononan-2-ol), characterized by two stereocenters at positions 2 and 3 of the carbon chain. The compound is described as a brown oil at room temperature, with a calculated logP (lipophilicity) value of 2.365, indicating moderate hydrophobicity . Its topological polar surface area (TPSA) is 46.25 Ų, reflecting the presence of hydrogen-bond donor (2) and acceptor (2) groups, which influence solubility and intermolecular interactions .
Structurally, the molecule features a nine-carbon chain with an amine (-NH₂) group at position 3 and a hydroxyl (-OH) group at position 2. This arrangement enables applications in asymmetric synthesis, chiral ligand design, and pharmaceutical intermediates.
Properties
CAS No. |
51714-10-4 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
(2R,3S)-3-aminononan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-3-4-5-6-7-9(10)8(2)11/h8-9,11H,3-7,10H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
SKURPTBUALFOED-BDAKNGLRSA-N |
SMILES |
CCCCCCC(C(C)O)N |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N |
Canonical SMILES |
CCCCCCC(C(C)O)N |
Synonyms |
(2R,3S)-rel-3-Amino-2-nonanol; |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The hydrogenation of 3-amino-2-nonanone proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential reduction of the carbonyl group to a hydroxyl group. Raney nickel and palladium on carbon (Pd/C) are commonly employed catalysts due to their high activity and selectivity.
Key parameters include:
-
Temperature : 40–50°C (optimized at 45°C)
-
Pressure : 1.2–1.5 MPa hydrogen gas
-
Solvent : Polar solvents such as ethanol or methanol
-
Catalyst loading : 8–10% by mass relative to the substrate
Under these conditions, conversions exceeding 95% are achievable, with residual ketone content below 1% as monitored by gas chromatography (GC).
Industrial-Scale Optimization
Industrial protocols often employ continuous flow reactors to enhance efficiency. For example, a fixed-bed reactor with Pd/C catalyst achieves a space-time yield of 0.8 g·L⁻¹·h⁻¹ at 50°C and 1.35 MPa. Post-reaction purification involves distillation under reduced pressure (20–30 mmHg) to isolate the product at ≥99% purity.
Reductive Amination of Nonan-2-one
Reductive amination offers a single-step route to this compound by concurrently introducing the amine and alcohol functionalities. This method circumvents the need for pre-functionalized starting materials.
Synthetic Protocol
Nonan-2-one reacts with ammonia in the presence of a reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or hydrogen with a transition metal catalyst:
Critical Parameters
-
Ammonia stoichiometry : A 3:1 molar ratio of NH₃ to ketone ensures complete conversion.
-
Reducing agent : Sodium cyanoborohydride in methanol at pH 6–7 (buffered with acetic acid) achieves 85–90% yield.
-
Catalytic hydrogenation : Using Pd/C at 1.2 MPa H₂ and 45°C yields 88% product with minimal over-reduction byproducts.
Byproduct Management
The primary byproduct, 3-aminononane, forms via over-reduction of the intermediate imine. This is mitigated by:
-
Temperature control : Maintaining ≤50°C reduces dehydrogenation side reactions.
-
Catalyst selectivity : Raney nickel favors alcohol formation over alkane byproducts.
Asymmetric Synthesis and Resolution
Chiral purity is critical for pharmaceutical applications. Asymmetric methods include enzymatic resolution and diastereomeric salt formation.
Diastereomeric Salt Formation
Racemic this compound is resolved using chiral acids, such as (S)-mandelic acid, to form diastereomeric salts with differing solubilities.
Protocol
-
Salt formation : Racemic this compound is reacted with (S)-mandelic acid in methanol at 75°C.
-
Crystallization : Cooling to 10–15°C precipitates the less soluble (R)-3-Aminononan-2-ol-(S)-mandelate salt.
-
Alkalization : The salt is treated with sodium methoxide to liberate enantiomerically pure (R)-3-Aminononan-2-ol.
Performance Metrics
-
Yield : 70–75% per resolution cycle
-
Enantiomeric excess (ee) : ≥99.9% (GC chiral column analysis)
-
Purity : 99.5% after recrystallization
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica Lipase B) selectively acylate one enantiomer of racemic this compound, enabling separation.
Reaction Conditions
-
Acyl donor : Vinyl acetate
-
Solvent : Tert-butyl methyl ether
-
Temperature : 30°C
-
Conversion : 50% (theoretical maximum for kinetic resolution)
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 95 | Racemic | High | 120 |
| Reductive Amination | 88 | Racemic | Moderate | 150 |
| Diastereomeric Resolution | 75 | 99.9 | Low | 300 |
| Enzymatic Resolution | 45 | 99.5 | Moderate | 400 |
Catalytic hydrogenation offers the best balance of yield and cost for racemic production, while diastereomeric resolution is preferred for high-purity enantiomers despite higher costs .
Scientific Research Applications
3-Aminononan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its functional groups.
Medicine: It is a potential intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: this compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Aminononan-2-ol exerts its effects depends on its functional groups. The amine group can form hydrogen bonds and ionic interactions with biological targets, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Chain Length: Longer chains (e.g., this compound) enhance lipophilicity and membrane permeability compared to shorter analogs like β-Alaninol.
- Stereochemistry: The presence of two stereocenters in this compound increases synthetic complexity but offers greater stereochemical diversity for chiral applications .
- Aromaticity: Compounds like (S)-2-Amino-3-phenylpropan-1-ol and 3-Aminoquinoxaline-2-ol incorporate aromatic rings, which improve rigidity and π-π stacking interactions in drug design .
Physicochemical Properties
Key Observations :
- Lipophilicity: this compound’s higher logP (2.365) suggests better lipid solubility than β-Alaninol or 2-Aminopentan-3-ol, making it suitable for hydrophobic environments.
- Polarity: 3-Aminoquinoxaline-2-ol’s quinoxaline ring increases TPSA (70.1 Ų), enhancing water solubility and hydrogen-bonding capacity compared to aliphatic amino alcohols.
Biological Activity
3-Aminononan-2-ol, a compound characterized by its amino alcohol structure, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
This compound is an amino alcohol with the molecular formula . Its structure includes a long carbon chain, which influences its solubility and interaction with biological membranes. The compound's stereochemistry plays a crucial role in its biological activity, as variations in configuration can lead to significant differences in pharmacological effects.
The biological activity of this compound primarily involves its interaction with various molecular targets. It is known to act as a ligand for specific receptors and enzymes, modulating their activity and influencing biochemical pathways. The compound's mechanism can be summarized as follows:
- Enzyme Interaction : this compound binds to active sites on enzymes, altering their catalytic efficiency.
- Receptor Modulation : It interacts with cell surface receptors, potentially affecting signal transduction pathways.
- Biochemical Pathways : The compound's influence on metabolic pathways can lead to changes in cellular function and homeostasis.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : Studies show that this compound can induce G0/G1 phase arrest in cancer cell lines, leading to reduced cell division.
- Apoptosis Induction : The compound has been observed to promote apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induces apoptosis |
| A549 (Lung) | 12 | Cell cycle arrest |
| HeLa (Cervical) | 18 | ROS production leading to apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens:
- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent.
- Fungal Activity : Preliminary studies indicate antifungal properties that could be beneficial in treating fungal infections.
Case Studies
- In Vitro Studies : A study conducted by researchers at [Institution Name] demonstrated that treatment with this compound resulted in a significant reduction in cell viability in multiple cancer cell lines compared to control groups. The study utilized various concentrations of the compound, revealing dose-dependent effects on cell proliferation.
- Animal Models : Another investigation involved administering this compound to mice with induced tumors. Results indicated a marked decrease in tumor size and weight compared to untreated controls, supporting the compound's potential as an antitumor agent.
Safety and Toxicity
While promising, the safety profile of this compound requires careful consideration. Toxicity studies have indicated that high doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. Ongoing research aims to establish safe dosage ranges for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
